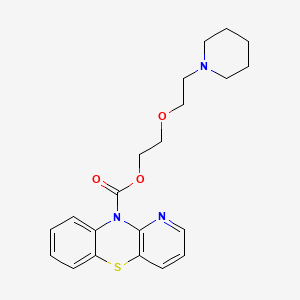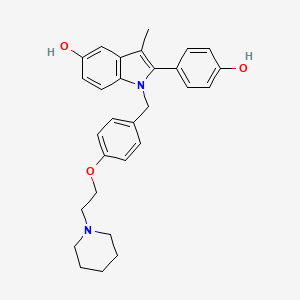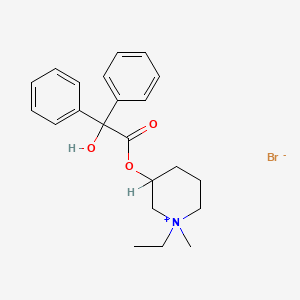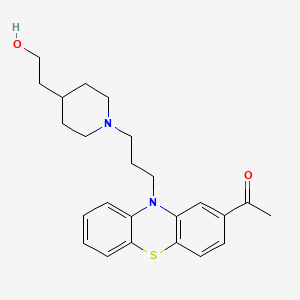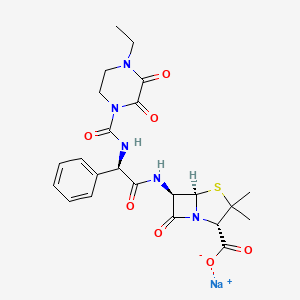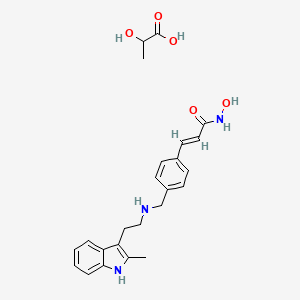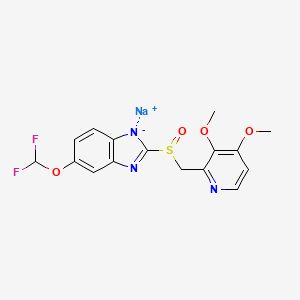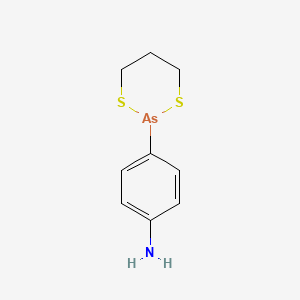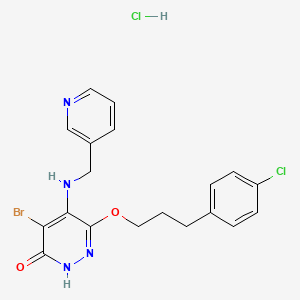
Parogrelil hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
NM-702的合成涉及二溴嘧啶酮与3-吡啶甲胺缩合,然后转化为相应的盐酸盐 . 反应条件通常涉及使用甲苯等溶剂和三溴化磷等试剂进行溴化 . NM-702的工业生产方法没有详细记录,但提到的合成路线为大规模生产提供了基础。
化学反应分析
NM-702经历几种类型的化学反应,包括:
还原: 该化合物可以进行还原反应,特别是在还原剂存在下。
取代: NM-702可以参与取代反应,特别是涉及其溴和氯取代基。
这些反应中常用的试剂包括三溴化磷用于溴化和各种还原剂用于还原反应 . 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。
科学研究应用
NM-702在科学研究中有多种应用,包括:
化学: NM-702用作研究磷酸二酯酶和血栓烷A2合酶抑制的模型化合物。
生物学: 该化合物因其对涉及环状核苷酸的细胞信号通路的影响而被研究。
医学: NM-702正在被研究,以探索其在治疗周围血管疾病、哮喘和由闭塞性动脉硬化引起的间歇性跛行方面的潜在治疗效果.
工业: 该化合物对磷酸二酯酶和血栓烷A2合酶的抑制作用使其成为开发针对这些酶的新药物的候选药物。
作用机制
NM-702通过抑制磷酸二酯酶和血栓烷A2合酶发挥作用 . 通过抑制磷酸二酯酶,NM-702提高了环状核苷酸的水平,从而导致血管扩张和血流改善。 抑制血栓烷A2合酶会减少血栓烷A2的产生,血栓烷A2是一种强烈的血管收缩剂和血小板聚集剂 . 这些联合作用有助于改善周围动脉疾病患者的运动表现并减轻症状。
相似化合物的比较
NM-702在其对磷酸二酯酶和血栓烷A2合酶的双重抑制作用方面是独一无二的。类似的化合物包括:
西洛他唑: 另一种用于治疗间歇性跛行的磷酸二酯酶抑制剂。
阿司匹林: 抑制血栓烷A2合酶,但不抑制磷酸二酯酶。
双嘧达莫: 抑制磷酸二酯酶,但与NM-702相比具有不同的分子靶点。
NM-702的独特性在于它能够同时抑制磷酸二酯酶和血栓烷A2合酶,与仅针对其中一种酶的化合物相比,它提供了更广泛的治疗效果 .
属性
Key on ui mechanism of action |
NM-702 is a novel drug that inhibits phosphodiesterase as well as thromboxane A2 synthase. |
|---|---|
CAS 编号 |
878796-94-2 |
分子式 |
C19H19BrCl2N4O2 |
分子量 |
486.2 g/mol |
IUPAC 名称 |
5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C19H18BrClN4O2.ClH/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13;/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26);1H |
InChI 键 |
QWGUGDYWUADMGB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br.Cl |
规范 SMILES |
C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br.Cl |
外观 |
Solid powder |
Key on ui other cas no. |
139145-84-9 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
4-bromo-6-(3-(4-chlorophenyl)propoxy)-5-(3-pyridylmethylamino)-3(2H)-pyridazinone hydrochloride NM-702 NT 702 NT-702 NT702 cpd parogrelil hydrochloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



